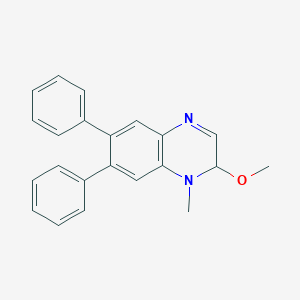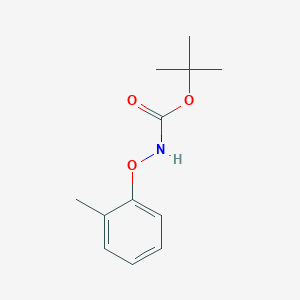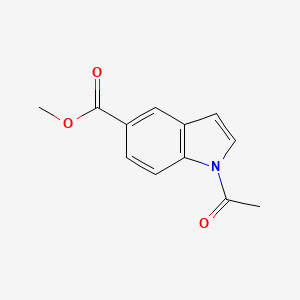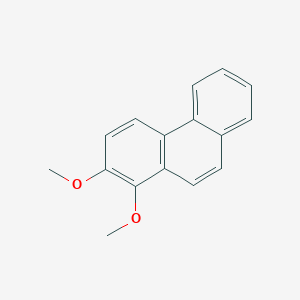
1,1'-Biphenyl, 2,2',3,5,5',6-hexabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. This compound is part of a larger group of brominated flame retardants, which are used to reduce the flammability of materials. The presence of multiple bromine atoms makes it highly effective in this role.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- typically involves the bromination of biphenyl. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- follows similar principles but is optimized for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. The use of advanced catalysts and reaction conditions helps to maximize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically require a solvent like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on the properties of biphenyls.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including endocrine disruption and toxicity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-: Similar in structure but contains chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,4,5,6-hexabromo-: Another brominated biphenyl with a different substitution pattern.
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’,6-Octachloro-: Contains more chlorine atoms and has different chemical properties.
Uniqueness
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, and its specific substitution pattern influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
119264-53-8 |
|---|---|
Fórmula molecular |
C12H4Br6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
1,2,4,5-tetrabromo-3-(2,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H |
Clave InChI |
QYSHJTQTFZMBRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)


![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)



![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)


![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)

